molecular formula C11H17NO5 B12931481 (3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid

(3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid

Cat. No.: B12931481
M. Wt: 243.26 g/mol
InChI Key: VGLAXEIGOPKPIR-HTQZYQBOSA-N
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Description

(3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid is a complex organic compound that features a cyclopentene ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often include room temperature or slightly elevated temperatures to ensure efficient protection.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxylic acid would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The hydroxyl and carboxylic acid groups also contribute to its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry. The presence of both the Boc-protected amino group and the hydroxyl group on a cyclopentene ring provides unique reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

(3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h5,7-8,13H,4H2,1-3H3,(H,12,16)(H,14,15)/t7-,8-/m1/s1

InChI Key

VGLAXEIGOPKPIR-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(=C[C@H]1O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)O

Origin of Product

United States

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